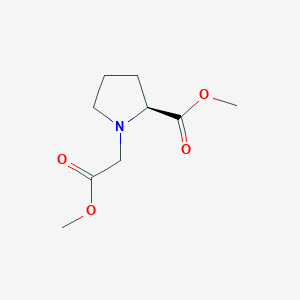
Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | KQZPZKXQYJZJQO-ZDUSSCGKSA-N |
This compound features a pyrrolidine ring, a methoxy group, and a carboxylate moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is hypothesized to modulate enzyme activity through:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and apoptosis.
- Receptor Binding: The structural conformation allows it to bind to various receptors, influencing signaling pathways related to cell growth and differentiation.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. In vitro studies have shown that similar compounds can hinder the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) Values:
- Bacillus subtilis: MIC = 75 µg/mL
- Escherichia coli: MIC = 125 µg/mL
- Pseudomonas aeruginosa: MIC = 150 µg/mL
These results suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are supported by studies indicating that pyrrolidine derivatives can inhibit pro-inflammatory cytokines. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways, which play a crucial role in inflammatory responses.
Case Studies and Research Findings
-
Study on Pyrrolidine Derivatives:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy . -
Antimicrobial Activity Evaluation:
Another research article focused on the antibacterial activity of pyrrolidine derivatives against various microbial strains. The findings suggested that modifications in the structure could enhance the antimicrobial efficacy, pointing towards the importance of the methoxy group in influencing biological activity . -
Anti-cancer Properties:
Recent investigations have also explored the anti-cancer potential of pyrrolidine derivatives. Compounds similar to this compound were shown to induce apoptosis in cancer cells through caspase activation pathways, highlighting their therapeutic promise .
Properties
CAS No. |
480453-61-0 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (2S)-1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-10-5-3-4-7(10)9(12)14-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
XFLUALAIMWIKOC-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)CN1CCC[C@H]1C(=O)OC |
Canonical SMILES |
COC(=O)CN1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















